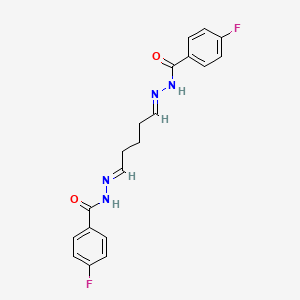![molecular formula C24H22ClN3O3 B11547239 2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(3,4-dimethylphenyl)-2-oxoacetamide](/img/structure/B11547239.png)
2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(3,4-dimethylphenyl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidène}hydrazinyl]-N-(3,4-diméthylphényl)-2-oxoacétamide est un composé organique complexe présentant des applications potentielles dans divers domaines scientifiques. Ce composé présente un groupe hydrazinyl, un groupe chlorobenzyl et un groupe diméthylphényl, ce qui en fait une molécule polyvalente pour la recherche et les applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidène}hydrazinyl]-N-(3,4-diméthylphényl)-2-oxoacétamide implique généralement les étapes suivantes :
Formation de l’intermédiaire benzylidène hydrazine : Cette étape implique la réaction du 4-[(4-chlorobenzyl)oxy]benzaldéhyde avec de l’hydrate d’hydrazine sous reflux pour former l’intermédiaire benzylidène hydrazine.
Réaction de condensation : L’intermédiaire est ensuite réagi avec du N-(3,4-diméthylphényl)-2-oxoacétamide en présence d’un catalyseur approprié, tel que l’acide acétique, dans des conditions de température et de pH contrôlées pour donner le produit final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Des techniques telles que la synthèse en flux continu et la surveillance automatisée des réactions peuvent être utilisées pour améliorer l’efficacité et l’extensibilité.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe hydrazinyl, conduisant à la formation d’oxydes correspondants.
Réduction : Les réactions de réduction peuvent cibler le groupe carbonyle, le convertissant en dérivés d’alcool.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Les agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont généralement utilisés.
Substitution : Des réactifs tels que le méthylate de sodium et le tert-butylate de potassium peuvent faciliter les réactions de substitution.
Principaux produits
Oxydation : Formation d’oxydes et de dérivés hydroxylés.
Réduction : Dérivés d’alcool.
Substitution : Divers dérivés benzyliques substitués.
Applications de la recherche scientifique
Le 2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidène}hydrazinyl]-N-(3,4-diméthylphényl)-2-oxoacétamide a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique en raison de ses caractéristiques structurales uniques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris les activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de matériaux avancés et comme catalyseur dans divers procédés chimiques.
Applications De Recherche Scientifique
1-{N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(3,4-DIMETHYLPHENYL)FORMAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action de ce composé implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le groupe hydrazinyl peut former des liaisons covalentes avec les sites actifs des enzymes, inhibant leur activité. De plus, les caractéristiques structurales du composé lui permettent d’interagir avec les voies cellulaires, modulant les processus biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-[(2E)-2-{4-[(4-bromobenzyl)oxy]benzylidène}hydrazinyl]-N-(3,4-diméthylphényl)-2-oxoacétamide
- 2-[(2E)-2-{4-[(4-méthylbenzyl)oxy]benzylidène}hydrazinyl]-N-(3,4-diméthylphényl)-2-oxoacétamide
Unicité
Comparé à des composés similaires, le 2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidène}hydrazinyl]-N-(3,4-diméthylphényl)-2-oxoacétamide se distingue par la présence du groupe chlorobenzyl, qui confère une réactivité chimique et une activité biologique uniques. Cela en fait un composé précieux pour la recherche et les applications ciblées.
Propriétés
Formule moléculaire |
C24H22ClN3O3 |
|---|---|
Poids moléculaire |
435.9 g/mol |
Nom IUPAC |
N'-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(3,4-dimethylphenyl)oxamide |
InChI |
InChI=1S/C24H22ClN3O3/c1-16-3-10-21(13-17(16)2)27-23(29)24(30)28-26-14-18-6-11-22(12-7-18)31-15-19-4-8-20(25)9-5-19/h3-14H,15H2,1-2H3,(H,27,29)(H,28,30)/b26-14+ |
Clé InChI |
MMWSYBBWPNOSPO-VULFUBBASA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-2-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11547160.png)
![N'-[(2E)-4-Phenylbutan-2-ylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B11547168.png)
![2-Bromo-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-4-nitrophenol](/img/structure/B11547171.png)
![2,4-dibromo-6-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11547173.png)
![3,4,5-trimethoxy-N'-[(E)-(4-nitrothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11547175.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(E)-[2-chloro-4-(dimethylamino)-5-nitrophenyl]methylidene}acetohydrazide](/img/structure/B11547182.png)
![(2Z,5Z)-2-[(2E)-(3-bromo-4-methoxybenzylidene)hydrazinylidene]-5-(2,5-dibromobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11547183.png)

![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11547200.png)
![(2E,5E)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-5-(4-chloro-3-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11547214.png)
![N'-[(E)-(3,5-Dibromo-2-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11547223.png)
![4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11547230.png)
![N-[(E)-(4-bromophenyl)methylidene]-1,3,4-triphenyl-1H-pyrazol-5-amine](/img/structure/B11547234.png)

